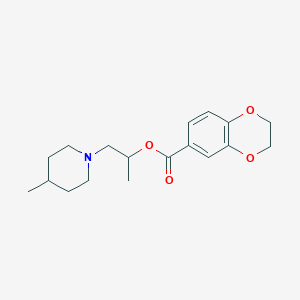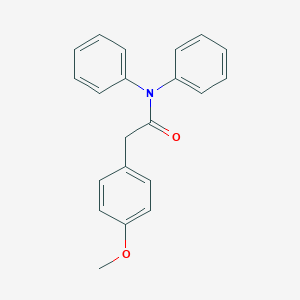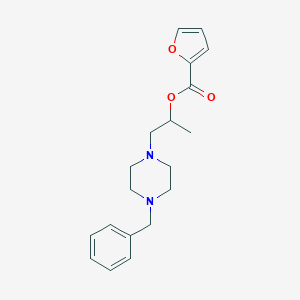
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, also known as MPBD, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to possess a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a potential candidate for further research in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the inhibition of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the synapse. This results in an enhancement of neurotransmission and an improvement in mood, motivation, and cognitive function.
Biochemical and physiological effects:
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been found to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood, motivation, and cognitive function. It has also been found to increase the release of oxytocin, a hormone that is associated with social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in lab experiments is its high affinity for SERT and DAT, making it a potent and selective inhibitor of these transporters. This allows for a more targeted and specific approach to studying the effects of serotonin and dopamine on the brain. However, one of the limitations of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is its potential for abuse and addiction, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions that can be explored in the research on 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use in the treatment of depression and anxiety, particularly in cases where traditional antidepressants have been ineffective. Additionally, further research can be done on the long-term effects of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate on the brain and body, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the reaction of 4-methylpiperidine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.
Applications De Recherche Scientifique
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been found to act as a potent and selective inhibitor of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the brain. This in turn, results in an improvement in mood, motivation, and cognitive function.
Propriétés
Nom du produit |
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
|---|---|
Formule moléculaire |
C18H25NO4 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-(4-methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-13-5-7-19(8-6-13)12-14(2)23-18(20)15-3-4-16-17(11-15)22-10-9-21-16/h3-4,11,13-14H,5-10,12H2,1-2H3 |
Clé InChI |
NNQDMHCMCLVAKP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3 |
SMILES canonique |
CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257154.png)
![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)
![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)
![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)

![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)